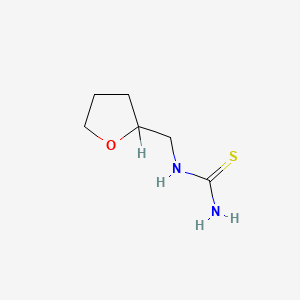![molecular formula C19H23N3O3 B2423907 N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034395-27-0](/img/structure/B2423907.png)
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide is a complex organic compound with significant potential in various fields. Characterized by its intricate structure, it combines several functional groups, including a cyclohexyl ring substituted with a pyridin-2-yloxy group, a tetrahydrobenzo[d]isoxazole moiety, and a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multi-step organic synthesis methods. A common approach involves starting with a cyclohexyl derivative, which undergoes several steps of functionalization and coupling reactions. For instance, nucleophilic substitution can be used to attach the pyridin-2-yloxy group, followed by cyclization to form the tetrahydrobenzo[d]isoxazole structure. The final step involves the formation of the carboxamide group through amidation reactions.
Industrial Production Methods: Scaling up the synthesis for industrial production often requires optimization of reaction conditions to enhance yield and purity. This can include adjusting temperatures, solvent systems, and reaction times. Continuous flow chemistry might be employed to maintain consistent reaction conditions and improve the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide can undergo a variety of chemical reactions. These include:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, affecting primarily the aromatic rings.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, targeting the carboxamide group to produce the corresponding amine.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the pyridinyl and cyclohexyl parts of the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Solvents: Dichloromethane (DCM), ethanol, methanol
Major Products Formed: Depending on the reactions, products can include substituted cyclohexyl derivatives, modified pyridinyl groups, and reduced or oxidized forms of the benzo[d]isoxazole ring.
Aplicaciones Científicas De Investigación
N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide has diverse applications:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a bioactive compound in pharmacological research.
Medicine: Explored for therapeutic uses, including potential as an anti-inflammatory or neuroprotective agent.
Industry: Applied in the development of new materials and catalysts for chemical processes.
Mecanismo De Acción
The mechanism of action often involves interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate biological pathways, leading to its observed effects. For example, it may inhibit or activate enzymes involved in inflammatory responses, contributing to its potential therapeutic benefits.
Comparación Con Compuestos Similares
N-(4-(pyridin-2-yloxy)cyclohexyl)benzamide: : Lacks the tetrahydrobenzo[d]isoxazole ring, affecting its biological activity.
4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid: : Lacks the pyridin-2-yloxy cyclohexyl group, altering its chemical properties.
Uniqueness: The combination of the pyridin-2-yloxy group, cyclohexyl ring, and tetrahydrobenzo[d]isoxazole structure in N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide provides a unique set of chemical and biological properties not found in simpler analogs.
This compound's complex structure makes it an exciting subject for ongoing research and development in various scientific fields.
Propiedades
IUPAC Name |
N-(4-pyridin-2-yloxycyclohexyl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c23-19(18-15-5-1-2-6-16(15)25-22-18)21-13-8-10-14(11-9-13)24-17-7-3-4-12-20-17/h3-4,7,12-14H,1-2,5-6,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDUZOOVXCIFPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NO2)C(=O)NC3CCC(CC3)OC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-(1-methyl-6-oxo-1,6-dihydropyridazine-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2423825.png)
![[1-(Aminomethyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B2423826.png)


![N-{14-iodo-1,10-diazatricyclo[9.4.0.0,3,8]pentadeca-3,5,7,10,12,14-hexaen-9-ylidene}prop-2-enamide](/img/structure/B2423832.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(thiophen-3-yl)cyclopentyl)methyl)oxalamide](/img/structure/B2423834.png)
![1-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)urea](/img/structure/B2423835.png)
![1-(2,5-difluorophenyl)-N-[4-(2-oxopiperidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2423838.png)

![N'-[1-(3,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]furan-2-carbohydrazide](/img/structure/B2423840.png)
![4-[(3,4-dichlorobenzyl)sulfanyl]-N-ethyl-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B2423842.png)
![ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(3-methoxyphenyl)quinoline-6-carboxylate](/img/structure/B2423845.png)

